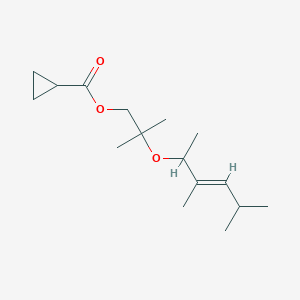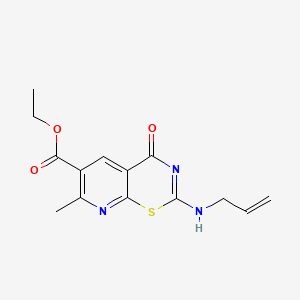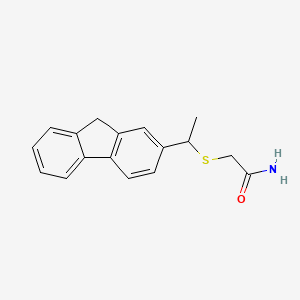
Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid is a complex organic compound that features a fluorenyl group attached to an ethylmercapto group, which is further connected to an acetic acid amide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid typically involves multiple steps, starting with the preparation of the fluorenyl precursor. One common method involves the reaction of fluorenone with ethylmercaptan under acidic conditions to form the fluorenyl-ethylmercapto intermediate. This intermediate is then reacted with acetic acid amide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the ethylmercapto group can form covalent bonds with proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
(1-(2-Fluorenyl)-aethylsulfinyl)essigsaeure: This compound is similar in structure but contains a sulfinyl group instead of a mercapto group.
2-Acetylaminofluorene: A derivative of fluorene with an acetylamino group, known for its carcinogenic properties.
Uniqueness
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
72353-19-6 |
|---|---|
分子式 |
C17H17NOS |
分子量 |
283.4 g/mol |
IUPAC名 |
2-[1-(9H-fluoren-2-yl)ethylsulfanyl]acetamide |
InChI |
InChI=1S/C17H17NOS/c1-11(20-10-17(18)19)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9-10H2,1H3,(H2,18,19) |
InChIキー |
LJONPVWRZOUNAK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)SCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


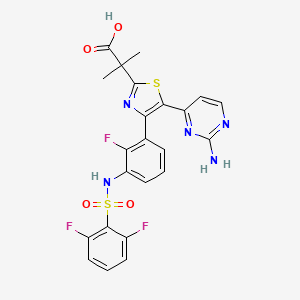
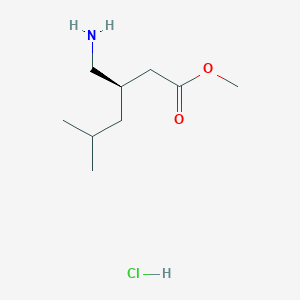
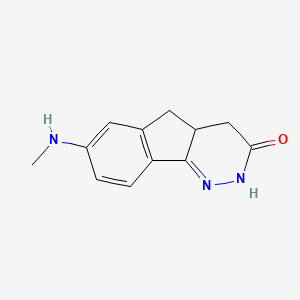
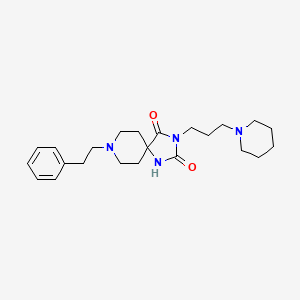
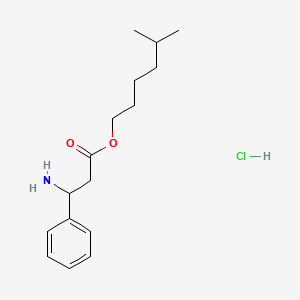
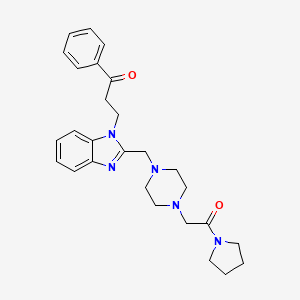

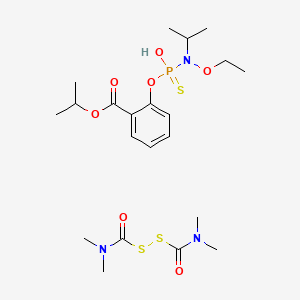
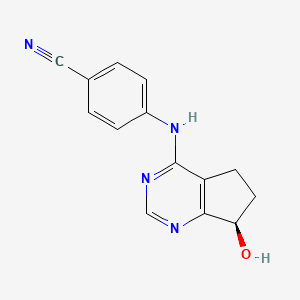
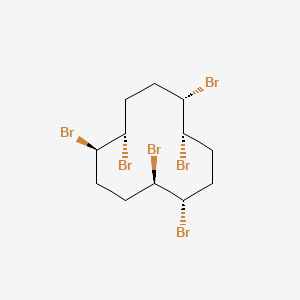
![[(2S,3R,4R,5S,6S,7S,8R,13R,14R,17S)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-14-yl] 4-methoxybenzoate](/img/structure/B12753305.png)

